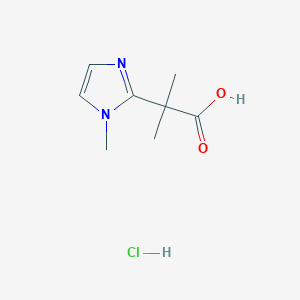
Lithium iodide
Overview
Description
Lithium iodide (LiI) is a compound of lithium and iodine . When exposed to air, it becomes yellow due to the oxidation of iodide to iodine . It crystallizes in the NaCl motif and can participate in various hydrates .
Synthesis Analysis
This compound has been used as a strong nucleophile and a major reactant source for producing Li7P2S8I . The nucleophilic additive of LiI has been proven to break the P-S bonds of P2S5, driving the insoluble P2S5 to become the soluble intermediate complex .Molecular Structure Analysis
This compound has a molecular formula of LiI . It has a molar mass of 133.85 g/mol . The InChI key is HSZCZNFXUDYRKD-UHFFFAOYSA-M .Chemical Reactions Analysis
This compound has been studied extensively as a redox-mediator to reduce the charging overpotential of Li–oxygen (Li–O2) batteries . The addition of iodide to electrolytes containing water was found to promote the formation of LiOOH·H2O, LiOH·H2O, and LiOH at the expense of Li2O2 .Physical And Chemical Properties Analysis
This compound is a white crystalline solid with a density of 4.076 g/cm3 (anhydrous) and 3.494 g/cm3 (trihydrate) . It has a melting point of 469 °C and a boiling point of 1,171 °C . It is soluble in water, ethanol, propanol, ethanediol, and ammonia .Scientific Research Applications
1. Radiation Detection
Lithium iodide (LiI) is used in scintillators for radiation detection. Its discovery led to significant advancements in luminescent physics and is crucial in various applications like medical imaging, geophysical exploration, and national security (Gupta, 2013).
2. Electrolyte Additive for Batteries
LiI serves as an electrolyte additive in lithium-sulfur batteries. It helps form protective coatings on electrodes, enhancing cell cycle stability and reducing overpotential and voltage hysteresis (Wu et al., 2015).
3. Lithium-Oxygen Batteries
LiI plays a role in reducing the charging overpotential of Li-O2 batteries. It influences the reaction product chemistry and performance of these batteries, particularly in the presence of water (Tulodziecki et al., 2017).
4. Dendrite Growth Suppression
In the context of Li metal anodes, LiI helps suppress dendrite growth. It induces electrolyte polymerization, forming a solid electrolyte interphase layer, thereby enhancing ionic conductivity and improving battery life (Wang et al., 2019).
5. Structural and Ionization Studies
Studies on LinI clusters provide insights into the structural and ionization properties of LiI, crucial for understanding its behavior in various applications (Đustebek et al., 2011).
6. Neutron Detection
LiI is used in single crystals for neutron detection, leveraging its scintillation properties. The effectiveness of different activators in these crystals has been explored for enhanced neutron counting capabilities (Nicholson & Snelling, 1955).
7. Scintillator Performance under Irradiation
Research on the impact of irradiation defects on LiI scintillators highlights how these defects affect the electronic structure and optical properties, thereby influencing neutron detection efficiency (Zhang et al., 2021).
8. Polymer Electrolyte Simulation
LiI's behavior in poly(ethylene oxide) has been studied through molecular dynamics simulations, providing insights into ion transport mechanisms and its influence on polymer properties, relevant for battery technologies (Müller-Plathe & Van Gunsteren, 1995).
9. Role in Li-O2 Batteries
The complex role of LiI in Li-O2 batteries has been unraveled, highlighting its influence on superoxide-related reactions and the formation of parasitic products, which are critical for improving battery performance (Qiao et al., 2017).
Lithium Iodine Batteries this compound (LiI) is investigated as a cathode material for lithium-iodine (Li-I2) batteries. Its use in meso-micro porous carbon polyhedrons (LiI@MCP) as a cathode shows high reversible capacity and long cycling life, indicating its potential in high-performance battery applications (Wu et al., 2018).
Conduction Characteristics in Solid Electrolytes The conduction properties of polycrystalline this compound containing aluminum oxide have been studied, showing that the addition of aluminum oxide significantly increases the conductivity of this compound. This finding is pertinent for solid-state battery systems (Liang, 1973).
Solvation in Acetonitrile Solutions Research on LiI-(CH3CN) clusters and their solvation in acetonitrile solutions provides a deeper understanding of this compound's behavior in different concentrations and temperatures, relevant for various chemical and industrial processes (Albertí et al., 2016).
Ionic Conductivity of Iodide-Based Electrolytes Studies on the ionic conductivity of iodide-based electrolytes, including those with this compound, offer insights into their suitability as electrolytes in thermal batteries, providing a comparative analysis with classical electrolytes (Masset et al., 2006).
Dye-Sensitized Solar Cells The impact of this compound on the performance of dye-sensitized solar cells (DSSC) has been explored. Different concentrations of LiI in gel polymer electrolytes show variations in optical, electrical, thermal, and electrochemical characteristics, influencing the efficiency of DSSCs (Teo et al., 2018).
Mechanism of Action
Target of Action
Lithium iodide (LiI) primarily targets lithium-oxygen (Li-O2) batteries . It acts as an anion additive in these batteries, tuning the cell chemistry during the charging process .
Mode of Action
LiI interacts with its targets by facilitating the kinetics during the charging process of Li-O2 batteries . It has been revealed that LiI can tune the cell chemistry to form lithium hydroxide (LiOH) as the product . This interaction results in changes in the discharge product, reducing the energy required for the charging process .
Biochemical Pathways
The primary biochemical pathway affected by LiI involves the reversible electrochemical reaction in Li-O2 batteries . This reaction is represented as 2Li + O2 ⇌ Li2O2, where lithium serves as the anode and oxygen as the cathode . The addition of LiI to this system influences the formation of the discharge product, promoting the formation of LiOH at the expense of Li2O2 .
Pharmacokinetics
While specific pharmacokinetic data for LiI is limited, it’s important to note that lithium, in general, has a narrow therapeutic index and its pharmacokinetics are influenced by factors such as age, body weight, renal function, and drug-drug interactions .
Result of Action
The action of LiI results in molecular and cellular effects that improve the performance of Li-O2 batteries . By promoting the formation of LiOH, LiI reduces the energy required for the charging process, thereby enhancing the efficiency of these batteries . In addition, LiI plays a protective role at the interface of lithium thiophosphate, enabling improved lithium cycling .
Action Environment
The action, efficacy, and stability of LiI are influenced by environmental factors such as the presence of water . The addition of iodide to electrolytes containing water promotes the formation of LiOH . The reaction between peroxide Li2O2 and/or superoxide LiO2 with H2O to form LiOH is facilitated by increased water acidity by strong I− –H2O interactions . This mechanism of LiOH formation in the presence of LiI and H2O is also found upon Li–O2 cell discharge .
Safety and Hazards
properties
IUPAC Name |
lithium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HI.Li/h1H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZCZNFXUDYRKD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiI, ILi | |
| Record name | lithium iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lithium_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908580 | |
| Record name | Lithium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Trihydrate: White, extremely hygroscopic solid; Soluble in water; [Hawley] White, light yellow, or pink odorless powder; Soluble in water; [MSDSonline] | |
| Record name | Lithium iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8374 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
10377-51-2, 21752-61-4, 29911-74-8 | |
| Record name | Lithium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10377-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium iodide (6LiI) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium iodide (7LiI) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029911748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium iodide (LiI) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium iodide (6LiI) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium iodide (7LiI) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (6L)lithium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.505 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (7L)lithium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6K2XET783 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B3421402.png)


![3-(6-Chloro-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-5-methylisoxazole](/img/structure/B3421419.png)
![2-Fluorophenyl 4-(2-{4-[(2-fluorophenyl)carbonyl]phenoxy}ethoxy)phenyl ketone](/img/structure/B3421423.png)



![Dibenzo[b,k]chrysene](/img/structure/B3421446.png)


![2-[4-(Aminomethyl)pyrazol-1-yl]ethanol;hydrochloride](/img/structure/B3421466.png)
